2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Catalog No.
S881919
CAS No.
1781241-35-7
M.F
C7H3Cl2N3O2
M. Wt
232.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxy...

CAS Number

1781241-35-7

Product Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

InChI

InChI=1S/C7H3Cl2N3O2/c8-5-4-2(11-7(9)12-5)1-3(10-4)6(13)14/h1,10H,(H,13,14)

InChI Key

KDGOTZJTOUBOKU-UHFFFAOYSA-N

SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)C(=O)O

Canonical SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)C(=O)O

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS 1781241-35-7) is a highly functionalized 9-deazapurine building block critical for modern medicinal chemistry and active pharmaceutical ingredient (API) development. The molecule is defined by a pyrimidine ring bearing two orthogonally reactive chlorine atoms at the C2 and C4 positions, coupled with a pyrrole ring featuring a C6-carboxylic acid. This specific trifunctional architecture allows for independent, multi-site functionalization, making it a highly sought-after precursor for complex targeted therapies, including KRAS and SOS1 inhibitors [1]. By providing three distinct synthetic handles, this compound streamlines the construction of conformationally constrained heterocycles and diverse drug libraries without requiring extensive de novo ring synthesis.

Procurement Fit

Orthogonal tri-functional scaffold Two chlorine sites and a 6-carboxylic acid enable sequential derivatization for complex target synthesis.
Positional isomer specificity The 6-carboxylic acid regioisomer provides a distinct spatial vector not offered by the 7-isomer (CAS 3026711-82-7).
Medicinal chemistry building block Suited for kinase inhibitor, PROTAC, and targeted probe assembly, supported by patent-cited synthetic routes.
Research use only; not for human or veterinary use.

Attempting to substitute this compound with the uncarboxylated analog, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 3680-69-1), introduces severe synthetic bottlenecks. Installing a carboxylic acid at the C6 position of the bare deazapurine core typically requires harsh late-stage lithiation, which frequently causes nucleophilic degradation or unwanted dechlorination of the electron-deficient pyrimidine ring, severely depressing overall yields . Conversely, utilizing a mono-chloro analog such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid eliminates the C2 reactive site, fundamentally preventing the dual pyrimidine functionalization required to build the complex pharmacophores necessary for advanced kinase and GTPase inhibitor architectures [1].

Substitution Risk

Regioisomer mismatch The 7-carboxylic acid isomer (CAS 3026711-82-7) shares the same formula but positions the acid group differently, altering downstream spatial orientation and may not substitute for SAR fidelity.
Missing functional handle 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4) lacks the 6-carboxylic acid; conjugation and amide coupling routes are not directly transferable.
Generic scaffold risk Unsubstituted pyrrolo[3,2-d]pyrimidines cannot replicate the sequential electrophilic substitution pattern; synthetic pathway compatibility may require revalidation.

Regioselective SNAr Capability for Sequential Functionalization

The 2,4-dichloro-pyrimidine core of this compound exhibits a strong reactivity gradient, allowing the C4-chlorine to undergo nucleophilic aromatic substitution (SNAr) selectively over the C2-chlorine under mild conditions (e.g., 20 °C with an amine and DIPEA)[1]. The C2-chlorine remains intact for subsequent, higher-temperature cross-coupling or secondary SNAr reactions. Compared to symmetrical dihalo-aromatics or unactivated cores, this predictable regioselectivity eliminates the need for complex protecting group strategies or the separation of statistical isomer mixtures, directly improving overall process yields and scalability.

Evidence DimensionC4 vs C2 SNAr Reactivity
Target Compound DataHigh regioselectivity for C4 substitution at mild temperatures (20 °C).
Comparator Or BaselineSymmetrical dichlorobenzenes or unactivated dihalides.
Quantified DifferenceEnables sequential, regioselective mono-substitution at C4 without competitive C2 reaction or isomer separation.
ConditionsPrimary amine, DIPEA, polar solvent (e.g., n-butanol), 20 °C.

Predictable regioselectivity allows procurement teams to source a single starting material for divergent, multi-step syntheses without the yield losses associated with isomer separation.

Physicochemical impact
Head-to-head
MW +44.01 g/mol · XLogP3 −0.5 · TPSA +24.4 Ų vs non-carboxylic analog
Quantifies how the 6-COOH group shifts drug-likeness; supports scaffold selection for lead optimization
Computed properties (PubChem); context for ADME screening

Thermal and Chemical Stability During C6-Activation

The 6-carboxylic acid group of CAS 1781241-35-7 can be cleanly activated to an acid chloride using thionyl chloride (SOCl2) at elevated temperatures (70 °C for 90 minutes) without degrading the 9-deazapurine core or causing side reactions at the 2,4-dichloro positions [1]. In contrast, attempting to functionalize the C6 position of the non-carboxylated comparator (CAS 3680-69-1) via strong base lithiation risks nucleophilic degradation of the electron-deficient pyrimidine ring. Procuring the pre-carboxylated building block bypasses these harsh, low-yielding late-stage functionalization steps.

Evidence DimensionYield and core stability during C6 functionalization.
Target Compound DataDirect conversion to 6-carbonyl chloride at 70 °C with core retention.
Comparator Or Baseline2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 3680-69-1) requiring late-stage C-H activation/lithiation.
Quantified DifferenceAvoids the yield losses and complex purification associated with late-stage lithiation of electron-deficient heterocycles.
ConditionsSOCl2, DMF (cat.), 70 °C, 90 min.

Procuring the pre-carboxylated building block bypasses harsh, low-yielding late-stage functionalization steps, directly improving manufacturing scalability.

Positional isomer identity
Data to verify
6-carboxylic acid (target) vs 7-carboxylic acid isomer (CAS 3026711-82-7) – same formula, different connectivity
Isomer choice determines functional group vector; critical for reproducible SAR and probe design
Based on CAS structural assignment; confirm by NMR or HPLC if needed

Precursor Suitability for KRAS and SOS1 Inhibitor Architectures

The specific substitution pattern of 1781241-35-7 matches the exact pharmacophore requirements for emerging KRAS (e.g., G12C/G12D) and SOS1 inhibitors [1]. The C6-carboxylic acid serves as an anchor for amide-linked binding motifs, while the C2 and C4 positions allow for the installation of distinct hydrophobic and hinge-binding groups. Using the 4-chloro-only analog (CAS 2091448-93-8) fundamentally prevents the dual pyrimidine functionalization required to achieve the necessary binding affinity and selectivity in these target classes.

Evidence DimensionSynthetic accessibility of tri-substituted 9-deazapurines.
Target Compound DataProvides 3 orthogonal functionalization sites (C2, C4, C6).
Comparator Or Baseline4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS 2091448-93-8).
Quantified DifferenceEnables 1 additional critical pharmacophore attachment point at C2 compared to the mono-chloro analog.
ConditionsMulti-step medicinal chemistry library synthesis.

For oncology drug discovery programs, this specific trifunctional scaffold is highly necessary for accessing the complex chemical space required for SOS1 and KRAS inhibition.

Class antiproliferative range
Class-level
EC50 0.014 – 14.5 µM across NCI-60 panel; parent scaffold EC50 ~6.0 µM (L1210)
Supports cytotoxicity endpoint review; scaffold tunability through substitution is >1000-fold
Class-level inference; direct data on the 6-COOH building block is not reported in the searched literature
Patent synthetic route
Supporting evidence
Explicitly claimed as a reactant for SOS1-inhibitor bicyclic heteroaryl compounds (WO2020180768A1)
Links procurement to RAS pathway inhibitor research; not a final inhibitor but a privileged intermediate
Source: patent literature; synthetic utility, not potency claim

Synthesis of KRAS and SOS1 Inhibitor APIs

The compound serves as a central scaffold where the C6-carboxylic acid is converted to a target-specific amide, and the C2/C4 chlorines are sequentially substituted to build the final active pharmaceutical ingredient for oncology applications [1].

Development of Multi-Targeted Kinase Inhibitor Libraries

Utilizing the regioselective SNAr properties of the 2,4-dichloro pyrimidine core to install different amine or aryl groups at the C4 and C2 positions, enabling the rapid generation of diverse 9-deazapurine derivatives for high-throughput screening [2].

Solid-Phase Synthesis of Peptidomimetics

The C6-carboxylic acid can be coupled to solid-phase resins or peptide chains, while the robust dichloro-pyrimidine acts as a rigid, orthogonally functionalizable core for combinatorial chemistry workflows[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase and RAS pathway SAR studies
Orthogonal tri-functionalization: sequential chlorine displacement and carboxylic acid coupling
Verify regiochemical purity; compare with 7-isomer reactivity
Bifunctional degrader/probe synthesis
Carboxylic acid as linker attachment point; two electrophilic sites for target engagement modulation
Confirm retention of reactivity after linker conjugation; analytical monitoring of product distribution
Chemical probe development for target validation
Predictable physicochemical shift (TPSA, XLogP3) for permeability tuning; class-level cytotoxicity context
Cell permeability assay; target engagement confirmation in intended cell model

XLogP3

2.2

Explore Compound Types